Tachyplesin II

Description

Properties

CAS No. |

125139-69-7 |

|---|---|

Molecular Formula |

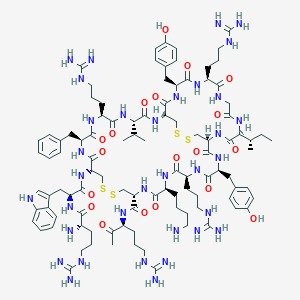

C100H152N34O19S4 |

Molecular Weight |

2262.8 g/mol |

IUPAC Name |

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-13-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-33-[(2S)-butan-2-yl]-N-[(3S)-6-carbamimidamido-2-oxohexan-3-yl]-7,24,39-tris(3-carbamimidamidopropyl)-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |

InChI |

InChI=1S/C100H152N34O19S4/c1-6-54(4)80-95(153)132-77-52-157-156-51-76(92(150)127-71(44-57-29-33-60(136)34-30-57)86(144)121-66(26-16-40-115-98(107)108)82(140)119-48-78(138)133-80)131-94(152)79(53(2)3)134-85(143)69(28-18-42-117-100(111)112)124-87(145)70(43-56-19-8-7-9-20-56)126-91(149)75(130-89(147)73(46-59-47-118-65-23-11-10-21-62(59)65)125-81(139)63(102)22-14-38-113-96(103)104)50-155-154-49-74(90(148)120-64(55(5)135)25-15-39-114-97(105)106)129-84(142)67(24-12-13-37-101)122-83(141)68(27-17-41-116-99(109)110)123-88(146)72(128-93(77)151)45-58-31-35-61(137)36-32-58/h7-11,19-21,23,29-36,47,53-54,63-64,66-77,79-80,118,136-137H,6,12-18,22,24-28,37-46,48-52,101-102H2,1-5H3,(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,138)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t54-,63-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-,80-/m0/s1 |

InChI Key |

VMAGWLOHJBPKIA-DAESJHERSA-N |

SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |

sequence |

RWCFRVCYRGICYRKCR |

Synonyms |

RGD-tachyplesin tachyplesin tachyplesin I tachyplesin II tachyplesin III tachyplesin peptide, Tachypleus tridentatus |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Applications

Mechanism of Action

Tachyplesin II exhibits potent antimicrobial properties primarily against Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, leading to cell lysis. Studies have shown that tachyplesin interacts with lipid membranes, enhancing permeability and causing membrane destabilization . Notably, this compound has been found effective against multidrug-resistant strains such as Escherichia coli and Pseudomonas aeruginosa.

Case Study: Efficacy Against Multidrug-Resistant Bacteria

Research demonstrated that this compound displayed significant activity against various drug-resistant bacterial strains. In vitro studies revealed that this compound had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, making it a promising candidate for treating infections caused by resistant pathogens .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli ATCC 25922 | 2 | High |

| Klebsiella pneumoniae | 4 | Moderate |

| Pseudomonas aeruginosa | 8 | Moderate |

| Staphylococcus aureus | 16 | Low |

Anticancer Applications

Mechanism of Action

this compound has also been investigated for its anticancer properties. It induces apoptosis in cancer cells by disrupting their membranes and interfering with intracellular processes . The peptide's ability to target negatively charged membranes makes it particularly effective against certain cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In studies involving human cancer cell lines, this compound demonstrated significant cytotoxic effects at varying concentrations. For instance, it induced apoptosis in melanoma cells while sparing normal cells at lower concentrations .

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| Melanoma | 10 | High |

| Glioblastoma | 15 | Moderate |

| Leukemia (K562) | 5 | High |

Agricultural Applications

Use as a Biopesticide

this compound's antimicrobial properties extend to agricultural applications, where it can be utilized as a biopesticide. Its efficacy against plant pathogens suggests potential for enhancing crop protection without the adverse effects associated with synthetic pesticides .

Case Study: Efficacy in Plant Pathogen Control

Field trials have indicated that this compound can reduce the incidence of fungal infections in crops such as tomatoes and peppers. The peptide's application led to a significant decrease in disease severity compared to untreated controls .

| Crop Type | Pathogen | Disease Severity Reduction (%) |

|---|---|---|

| Tomato | Fusarium oxysporum | 70 |

| Pepper | Phytophthora capsici | 65 |

Comparison with Similar Compounds

Tachyplesin I and III

- Structural Similarities: Tachyplesin I (17 residues) and III (18 residues) share >90% sequence homology with Tachyplesin II, differing by only 1–2 amino acids (e.g., Val¹³ in this compound vs. Ile¹³ in Tachyplesin I) . All three peptides retain the conserved β-hairpin fold stabilized by disulfide bonds .

- Functional Differences: Tachyplesin III shows marginally higher stability in human serum (>6 hours) compared to this compound . Despite structural similarities, Tachyplesin I exhibits stronger anti-biofilm activity against Pseudomonas aeruginosa, while this compound is more potent against Escherichia coli .

Table 1 : Structural and Functional Comparison of Tachyplesin Family Peptides

| Property | This compound | Tachyplesin I | Tachyplesin III |

|---|---|---|---|

| Amino Acid Residues | 17 | 17 | 18 |

| Net Charge | +8 | +7 | +8 |

| Key Residue Variation | Val¹³ | Ile¹³ | Additional Arg¹⁸ |

| Serum Stability | Moderate | Moderate | High (>6 hours) |

| Anti-E. coli MIC | 1–2 µM | 2–4 µM | 1–2 µM |

Polyphemusins I and II

Structural Features :

- Functional Overlaps and Distinctions: Polyphemusins show comparable antimicrobial activity against Staphylococcus aureus (MIC: 2–4 µM) but are less effective against Candida albicans compared to this compound .

Comparison with Cyclized Analogs

- 10% for linear this compound) . Cyclized analogs show preferential binding to anionic lipid bilayers (e.g., phosphatidylglycerol) but reduced membrane translocation efficiency compared to linear forms .

Stability :

Table 2 : Pharmacological Properties of Cyclized vs. Linear this compound

| Property | Linear this compound | Cyclized this compound |

|---|---|---|

| MIC (A. baumannii) | 2 µM | 2 µM |

| Hemolysis (100 mg/L) | ~10% | ~2% |

| Serum Half-life | ~2 hours | >12 hours |

| Membrane Translocation | High | Moderate |

Functional Comparison with Other Antimicrobial Peptides

Defensins

Magainin-2

- Magainin-2, a helical AMP from frog skin, disrupts membranes via carpet mechanism, whereas this compound employs pore formation and enzymatic inhibition (e.g., FabG in fatty acid biosynthesis) .

- This compound is 10-fold more potent against Klebsiella pneumoniae (MIC: 1 µM vs. 10 µM for Magainin-2) .

Preparation Methods

Extraction from Horseshoe Crab Hemocytes

This compound is naturally isolated from the hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus). The extraction process begins with homogenizing hemocyte debris in 20 mM hydrochloric acid (HCl) to solubilize cationic peptides. Acidic conditions disrupt cellular membranes while preserving the peptide’s integrity. The crude extract is then subjected to gel filtration chromatography using a Sephadex G-50 column, which separates molecules based on size. Fractions containing this compound are identified via antimicrobial activity assays against Escherichia coli or Candida albicans.

Purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Further purification is achieved using RP-HPLC with a Cosmosil 5C18 column or similar stationary phases. A gradient of acetonitrile (0–60%) in 0.1% trifluoroacetic acid (TFA) effectively separates this compound from structurally similar peptides like tachyplesin I and polyphemusins. The retention time and purity are monitored at 220 nm, with final yields averaging 2–3 mg per 100 g of hemocytes (wet weight).

Table 1: Key Parameters for this compound Isolation

| Parameter | Details |

|---|---|

| Source Material | Tachypleus tridentatus hemocytes |

| Extraction Solvent | 20 mM HCl |

| Gel Filtration Medium | Sephadex G-50 |

| HPLC Column | Cosmosil 5C18 (C18 reverse-phase) |

| Elution Gradient | 0–60% acetonitrile in 0.1% TFA over 60 minutes |

| Yield | 2.2–3.0 mg per 100 g hemocytes |

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) solid-phase chemistry on a Rink amide resin. The 17-residue sequence (Arg-Val-Cys-Phe-Arg-Val-Cys-Tyr-Arg-Gly-Ile-Cys-Tyr-Arg-Arg-Cys-Arg-NH2) is assembled stepwise, with cysteine residues protected by trityl (Trt) groups to prevent premature disulfide bond formation. Coupling reactions use N,N’-diisopropylcarbodiimide (DIC) and Oxyma Pure as activators, achieving >95% efficiency per cycle.

Oxidation and Disulfide Bond Formation

After chain assembly, the peptide is cleaved from the resin using a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane . Crude peptide is oxidized in 20 mM Tris-HCl buffer (pH 8.0) under vigorous shaking for 24–48 hours to form two disulfide bonds (Cys3-Cys16 and Cys7-Cys12). Correct folding is confirmed by mass spectrometry, where the oxidized form exhibits a 4 Da reduction compared to the reduced state.

Purification and Quality Control

Synthetic this compound is purified by RP-HPLC using a C18 column and a gradient of 10–50% acetonitrile in 0.1% TFA. Purity (>95%) is validated by analytical HPLC, and identity is confirmed via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry (observed m/z: 2,263.8 Da; calculated: 2,263.2 Da).

Table 2: Synthetic this compound Characterization Data

| Property | Details |

|---|---|

| Sequence | H-Arg-Val-Cys-Phe-Arg-Val-Cys-Tyr-Arg-Gly-Ile-Cys-Tyr-Arg-Arg-Cys-Arg-NH2 |

| Molecular Weight | 2,263.2 Da |

| Disulfide Bonds | Cys3-Cys16, Cys7-Cys12 |

| HPLC Purity | ≥95% |

| Mass Spectrometry | MALDI-TOF m/z: 2,263.8 [M+H]+ |

Structural Validation and Functional Analysis

Circular Dichroism (CD) Spectroscopy

CD spectra of this compound in 50% trifluoroethanol (TFE) reveal a dominant β-sheet structure , characterized by a negative peak at 218 nm. Interaction with lipopolysaccharide (LPS) induces conformational shifts, confirming its binding to bacterial membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR (TOCSY and NOESY) resolves the peptide’s solution structure in aqueous and LPS-bound states. Key nuclear Overhauser effects (NOEs) between residues Phe4-Arg15 and Arg5-Arg14 stabilize the amphipathic β-hairpin fold .

Antimicrobial Activity Assays

This compound exhibits potent activity against E. coli (MIC: 1–2 µg/mL), Pseudomonas aeruginosa (MIC: 4–8 µg/mL), and Candida albicans (MIC: 8–16 µg/mL). Its mechanism involves LPS neutralization and membrane disruption, as demonstrated by agarose gel shift assays.

Challenges and Optimization Strategies

Yield Limitations in Natural Isolation

The low abundance of this compound in hemocytes (≤0.003% wet weight) necessitates large-scale harvesting, raising ethical and ecological concerns. Recombinant expression in E. coli or yeast is explored as an alternative but faces challenges in disulfide bond formation.

Q & A

Q. What are the established methodologies for evaluating Tachyplesin II’s antimicrobial mechanisms in vitro?

To study this compound’s antimicrobial activity, researchers typically use standardized assays such as:

- Minimum Inhibitory Concentration (MIC) assays to quantify bacterial growth inhibition .

- Membrane permeability tests (e.g., SYTOX Green uptake) to assess disruption of microbial membranes .

- Circular dichroism spectroscopy to analyze structural changes in bacterial lipid bilayers upon peptide interaction . Ensure experimental controls include known antimicrobial peptides (e.g., polymyxin B) for comparative validation.

Q. How can researchers optimize this compound’s stability in physiological conditions for in vitro studies?

Stability challenges arise from protease degradation and salt sensitivity. Methodological approaches include:

- Chemical modification (e.g., D-amino acid substitution) to enhance protease resistance .

- Formulation with lipid carriers (e.g., liposomes) to mitigate aggregation in high-salt buffers .

- Circular dichroism and dynamic light scattering to monitor structural integrity under varying pH and ionic strengths .

Advanced Research Questions

Q. What experimental design strategies address contradictory data on this compound’s cytotoxicity in mammalian cells?

Discrepancies in cytotoxicity reports often stem from variability in cell lines, peptide concentrations, and exposure times. To resolve this:

- Use dose-response curves across multiple cell types (e.g., HEK293, HepG2) and primary cells .

- Incorporate flow cytometry to distinguish membrane disruption from apoptosis .

- Cross-reference findings with transcriptomic datasets (e.g., RNA-seq) to identify pathways affected by sublethal doses . Transparent reporting of buffer conditions and cell viability metrics is critical for reproducibility .

Q. How can in silico modeling improve the rational design of this compound analogs with enhanced specificity?

Computational approaches include:

- Molecular dynamics simulations to predict peptide-lipid interactions and stability .

- Machine learning frameworks trained on antimicrobial peptide databases to identify sequence motifs linked to reduced hemolysis .

- Free-energy perturbation calculations to optimize binding affinity for bacterial vs. mammalian membranes . Validate predictions using alanine scanning mutagenesis and surface plasmon resonance (SPR) .

Q. What methodologies resolve conflicting evidence on this compound’s immunomodulatory effects?

Conflicting results may arise from differences in model systems (e.g., murine vs. human immune cells). Solutions include:

- Single-cell RNA sequencing to map immune cell subpopulations affected by this compound .

- Cytokine profiling (e.g., ELISA, Luminex) under controlled inflammatory conditions (e.g., LPS stimulation) .

- Knockout models (e.g., TLR4⁻/⁻ mice) to isolate peptide-immune receptor interactions . Reconcile discrepancies by meta-analyzing data across studies with standardized endotoxin testing .

Methodological Best Practices

Q. How should researchers design assays to evaluate this compound’s synergy with conventional antibiotics?

- Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

- Combine with time-kill kinetics to assess bactericidal synergy over 24-hour periods .

- Include mechanistic studies (e.g., membrane potential dyes ) to determine if synergy arises from enhanced membrane permeabilization .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in complex biological systems?

- Apply mixed-effects models to account for variability in multi-omics datasets (e.g., proteomics, metabolomics) .

- Use Bayesian hierarchical modeling to integrate in vitro and in vivo data .

- Report effect sizes and confidence intervals rather than relying solely on p-values .

Data Reproducibility and Reporting

Q. How can researchers enhance reproducibility in this compound studies?

- Adhere to ARRIVE guidelines for in vivo experiments, detailing animal strain, dosing, and monitoring protocols .

- Deposit raw data (e.g., microscopy images, spectral outputs) in public repositories (e.g., Zenodo) with standardized metadata .

- Predefine primary vs. secondary endpoints in study protocols to reduce bias .

Table: Key Methodological Considerations for this compound Research

| Research Aspect | Recommended Techniques | Critical Controls | References |

|---|---|---|---|

| Antimicrobial Activity | MIC assays, SYTOX Green uptake | Polymyxin B, solvent controls | |

| Cytotoxicity Screening | Flow cytometry, LDH release assays | Cell-free peptide controls | |

| Structural Analysis | Circular dichroism, NMR spectroscopy | Temperature/pH calibration buffers | |

| In Vivo Efficacy | Murine infection models, pharmacokinetic profiling | Vehicle-only cohorts, clinical scoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.